![molecular formula C24H24N2O4S B2770451 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 946211-01-4](/img/structure/B2770451.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
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Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Quinazoline Derivatives
A study explored the pharmacological and structure-activity relationship of N-substituted quinazoline derivatives, synthesizing a series of compounds evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats. Among these, a compound demonstrated significant activity, highlighting the therapeutic potential of such derivatives in managing hypertension and diabetes Mujeeb Ur Rahman et al., 2014.
Rhodium-Catalyzed Cyanation of C-H Bonds
Another research utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as an efficient cyanating agent for the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This method facilitated the synthesis of various benzonitrile derivatives, showcasing a novel approach to functionalizing aromatic compounds Manthena Chaitanya et al., 2013.
Spectroscopic Study of Zinquin-Related Fluorophores
Research on the syntheses of Zinquin ester precursors and their analogues revealed compounds exhibiting a bathochromic shift upon Zn(II) addition. These findings contribute to the understanding of Zn(II) detection and quantification, with implications for biochemical assays and imaging M. Kimber et al., 2003.
Synthesis of Substituted Tetrahydroisoquinolines as Anticancer Agents
The synthesis of tetrahydroisoquinoline derivatives and their evaluation as potential anticancer agents demonstrated promising cytotoxicity against various cancer cell lines. This research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment K. Redda et al., 2010.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-15-21(30-2)11-13-23(17)31(28,29)25-20-10-12-22-19(16-20)9-6-14-26(22)24(27)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWHHFBWBWOXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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